(2-Pyrimidylthio)acetic acid

Descripción

The exact mass of the compound (Pyrimidin-2-ylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

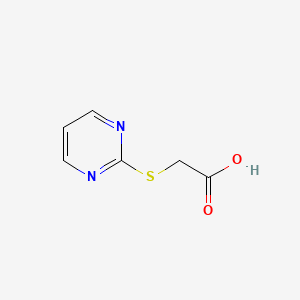

2-pyrimidin-2-ylsulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEOYUNNKKAQKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237311 |

Source

|

| Record name | (Pyrimidin-2-ylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88768-45-0 |

Source

|

| Record name | 2-(2-Pyrimidinylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-2-ylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyrimidin-2-ylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-2-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Pyrimidylthio)acetic Acid: A Technical Whitepaper

CAS Number: 88768-45-0

This document provides an in-depth technical guide on (2-Pyrimidylthio)acetic acid, intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's physicochemical properties, synthesis, and biological activity, with a focus on its potential as an anticancer agent.

Physicochemical and Spectroscopic Data

This compound is a beige to light brown powder.[1] A comprehensive summary of its known quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 88768-45-0 | [1][2][3][4] |

| Molecular Formula | C6H6N2O2S | [1][4] |

| Molecular Weight | 170.19 g/mol | [4] |

| Melting Point | 204 °C (decomposes) | [1][3][4] |

| Boiling Point | 356.1 °C at 760 mmHg | [1] |

| Flash Point | 169.2 °C | [1] |

| Solubility | >25.5 µg/mL in aqueous solution at pH 7.4 | [1][5] |

| Appearance | Beige to light brown powder | [1] |

| 1H NMR | Spectra available | [6] |

| 13C NMR | Spectra available | [7] |

| IR | Spectra available | [5][6] |

| Mass Spectrum | Spectra available | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-mercaptopyrimidine and chloroacetic acid.[8][9][10] The overall reaction is depicted in the workflow below.

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine (Precursor)

A detailed protocol for the synthesis of the precursor, 2-mercaptopyrimidine, is adapted from established methods.[11]

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 61 g (0.80 mole) of thiourea and 600 ml of ethanol.

-

Acidification: While stirring, add 200 ml of concentrated hydrochloric acid in a single portion.

-

Addition of Tetraethoxypropane: Once the mixture becomes a homogeneous warm solution, rapidly add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.

-

Reflux: Heat the resulting yellow solution to a boil and maintain reflux with continuous stirring for approximately 1 hour. During this time, the product will precipitate.

-

Isolation and Washing: Cool the reaction mixture to about 10 °C in an ice bath for 30 minutes. Collect the yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride by vacuum filtration. Wash the collected solid with 100 ml of cold ethanol and air-dry.

-

Neutralization: To obtain the free base, suspend 25 g (0.17 mole) of the hydrochloride salt in 50 ml of water and stir vigorously while adding a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

-

Final Product Isolation: Collect the precipitated 2-mercaptopyrimidine by vacuum filtration, wash with 50 ml of cold water, and dry.

Experimental Protocol: Synthesis of this compound

The following protocol is a general procedure based on analogous reactions.[9][12][13]

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercaptopyrimidine (1 equivalent) and a suitable base such as potassium hydroxide (1 equivalent) in absolute ethanol.

-

Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1 equivalent) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-5 hours), monitoring the reaction progress by thin-layer chromatography.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[14][15][16]

Biological Activity and Potential Signaling Pathways

This compound has been investigated for its potential as an anticancer agent.

In Vitro Anticancer Activity

An in-vitro study has shown that this compound exhibits a low anticancer effect against sarcoma 37 cell lines, with a reported growth inhibition of 49 ± 3%. While the specific details of this historical assay are not available, the cytotoxicity of this compound can be evaluated using standard modern techniques such as the MTT or SRB assays.[17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the in vitro cytotoxicity of this compound against a panel of human tumor cell lines.[18]

-

Cell Plating: Seed human tumor cells in 96-well microculture plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the appropriate cell culture medium. Add the diluted compound to the wells containing the cells. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition and Incubation: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: After the incubation period, lyse the cells and solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathway Involvement

The precise signaling pathways through which this compound exerts its biological effects have not been fully elucidated. However, based on the activities of structurally related pyrimidine derivatives, several potential pathways can be hypothesized.

Pyrimidine-based compounds have been shown to interfere with various cellular signaling cascades critical for cancer cell proliferation and survival. For instance, some pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), thereby blocking the cell cycle progression, particularly through the CDK4/6/Rb/E2F signaling pathway.[19] Others have been found to inhibit the pyrimidine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[20] Inhibition of this pathway can lead to cell growth arrest and apoptosis.

The following diagram illustrates a generalized signaling pathway that is often targeted by pyrimidine-based anticancer agents.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | 88768-45-0 [chemicalbook.com]

- 4. This compound 98 88768-45-0 [sigmaaldrich.com]

- 5. (Pyrimidin-2-ylthio)acetic acid | C6H6N2O2S | CID 581022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(88768-45-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. ijnc.ir [ijnc.ir]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

- 14. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. US5916422A - Method of purifying acetic acid - Google Patents [patents.google.com]

- 17. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (2-Pyrimidylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (2-Pyrimidylthio)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, and safety information. While specific experimental protocols for the synthesis and biological evaluation of this exact compound are not extensively detailed in publicly available literature, this guide infers standard methodologies based on the synthesis and evaluation of structurally similar compounds.

Chemical and Physical Properties

This compound, also known as 2-(Carboxymethylthio)pyrimidine, is a heterocyclic compound containing a pyrimidine ring linked to an acetic acid moiety through a thioether bond.[1] Its core characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₂S | [2] |

| Molecular Weight | 170.19 g/mol | [3] |

| CAS Number | 88768-45-0 | [3] |

| Appearance | Beige to light brown powder | [4] |

| Melting Point | 204 °C (decomposes) | |

| Solubility | Data not extensively available. | |

| SMILES | O=C(O)CSc1ncccn1 | |

| InChI | InChI=1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10) |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Data available, specific shifts depend on solvent. |

| ¹³C NMR | Data available, specific shifts depend on solvent. |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C-S (thioether), C=N, and C-H bonds are expected. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z 170 would be expected, along with fragmentation patterns corresponding to the loss of COOH, SH, and other fragments. |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

Reaction:

Caption: Proposed synthesis of this compound.

Materials:

-

2-Mercaptopyrimidine

-

Chloroacetic acid

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Ethanol (or another suitable solvent like dimethylformamide)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

Dissolve 2-mercaptopyrimidine in ethanol in a round-bottom flask.

-

Add an equimolar amount of sodium hydroxide, dissolved in a minimum amount of water, to the flask to form the sodium thiolate salt.

-

Separately, dissolve an equimolar amount of chloroacetic acid in ethanol.

-

Add the chloroacetic acid solution dropwise to the reaction mixture with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

Proposed Experimental Protocol: Purification

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous anticancer, antiviral, and antimicrobial agents. Therefore, it is plausible that this compound may exhibit some biological activity.

Anticancer Activity Screening

A standard approach to evaluate the potential anticancer activity of a compound like this compound would involve in vitro cytotoxicity assays against a panel of human cancer cell lines.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a general guideline and would require optimization for specific cell lines and laboratory conditions.

Caption: Workflow for an MTT cytotoxicity assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing buffer (e.g., DMSO or a buffered solution)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

There is no specific information in the public domain regarding the signaling pathways modulated by this compound. Given the structural similarity of the pyrimidine core to endogenous nucleobases, potential mechanisms of action for pyrimidine-based anticancer agents often involve interference with DNA and RNA synthesis, or inhibition of key enzymes involved in nucleotide metabolism. Further research would be required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Safety Information

Based on available safety data sheets, this compound should be handled with care.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation (H315) | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation (H319) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and outlines standard methodologies for its synthesis and biological evaluation. Further dedicated research is necessary to fully elucidate its synthetic optimization, biological activity profile, and mechanism of action.

References

An In-depth Technical Guide to the Molecular Structure of (2-Pyrimidylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyrimidylthio)acetic acid, a heterocyclic compound incorporating a pyrimidine ring and a thioacetic acid moiety, holds potential for applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for elucidating its reactivity, biological activity, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of the molecular structure of this compound, integrating crystallographic data, spectroscopic analysis, and a representative synthetic protocol. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide establishes a foundational understanding of its physicochemical properties.

Molecular Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(Pyrimidin-2-ylthio)acetic acid | [1] |

| Synonyms | (2-Pyrimidinylthio)acetic acid, 2-(Carboxymethylthio)pyrimidine | [1] |

| CAS Number | 88768-45-0 | |

| Molecular Formula | C₆H₆N₂O₂S | |

| Molecular Weight | 170.19 g/mol | |

| Melting Point | 204 °C (decomposes) | [2] |

| Appearance | Beige to light brown powder | [2] |

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 723027.[1]

The molecular structure consists of a planar pyrimidine ring linked to an acetic acid group through a sulfur atom (thioether linkage). The key structural features include:

-

Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

-

Thioether Linkage: A flexible C-S-C bond connects the pyrimidine ring at the C2 position to the methylene carbon of the acetic acid moiety.

-

Carboxylic Acid Group: A planar functional group (-COOH) responsible for the acidic nature of the molecule.

The precise bond lengths, bond angles, and torsion angles derived from the crystallographic data provide a detailed geometric description of the molecule in the solid state. These parameters are crucial for computational modeling, understanding intermolecular interactions, and predicting the molecule's conformational preferences.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals would include:

-

A singlet for the methylene protons (-CH₂-).

-

Distinct signals for the protons on the pyrimidine ring.

-

A broad singlet for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[3] Key expected resonances include:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

A signal for the methylene carbon.

-

Signals corresponding to the carbon atoms of the pyrimidine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for this compound would include:

-

A broad O-H stretching band for the carboxylic acid.

-

A strong C=O stretching band for the carbonyl group.

-

C-H stretching and bending vibrations for the aromatic and methylene groups.

-

C-S stretching vibrations.

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

Generalized Protocol:

-

Reaction Setup: To a solution of 2-chloropyrimidine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of mercaptoacetic acid.

-

Base Addition: Add a base (e.g., sodium hydroxide, potassium carbonate) to the reaction mixture to deprotonate the thiol and facilitate the nucleophilic attack.

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, in-depth research on the biological activity and associated signaling pathways of this compound in the public domain. The broader class of pyrimidine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][7][8] However, without specific experimental data for this compound, it is not possible to delineate a specific signaling pathway.

Future research in this area could involve screening this compound against various biological targets, such as enzymes and receptors, to identify its mechanism of action and potential therapeutic applications.

Visualization

Molecular Structure

Caption: 2D chemical structure of this compound.

Experimental Workflow for Structural Elucidation

References

- 1. (Pyrimidin-2-ylthio)acetic acid | C6H6N2O2S | CID 581022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88768-45-0 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]

- 5. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 6. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-Pyrimidylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Pyrimidylthio)acetic acid, a valuable building block in medicinal chemistry and drug development. This document details the core synthesis pathway, including the preparation of the key precursor, 2-mercaptopyrimidine, and its subsequent reaction to form the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to aid researchers in the successful and efficient synthesis of this compound.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The core structure, featuring a pyrimidine ring linked to an acetic acid moiety via a thioether bond, serves as a versatile scaffold for the development of novel therapeutic agents. Accurate and reproducible synthetic methods are therefore crucial for advancing research and development in this area. This guide focuses on the most common and reliable synthetic pathway, proceeding through the key intermediate, 2-mercaptopyrimidine.

Core Synthesis Pathway

The primary pathway for the synthesis of this compound involves two main stages:

-

Synthesis of 2-Mercaptopyrimidine: This precursor is typically synthesized via the condensation of thiourea with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetraethoxypropane, in an acidic medium.

-

Synthesis of this compound: 2-Mercaptopyrimidine is then reacted with chloroacetic acid in the presence of a base to yield the final product through a nucleophilic substitution reaction.

Visualization of the Synthesis Pathway

The overall synthetic scheme is depicted below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of 2-Mercaptopyrimidine

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Thiourea

-

1,1,3,3-Tetraethoxypropane

-

Concentrated Hydrochloric Acid

-

Ethyl Alcohol (95% or absolute)

-

20% Aqueous Sodium Hydroxide Solution

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a stopper, combine thiourea (61 g, 0.80 mole) and ethyl alcohol (600 mL).

-

With stirring, add concentrated hydrochloric acid (200 mL) in one portion.

-

Once the mixture becomes homogeneous and warm, rapidly add 1,1,3,3-tetraethoxypropane (176 g, 0.80 mole).

-

Heat the resulting yellow solution to boiling and maintain reflux with continuous stirring for approximately 1 hour. The reaction mixture will darken, and a precipitate of 2-mercaptopyrimidine hydrochloride will form.

-

Cool the reaction mixture to about 10°C in an ice bath for 30 minutes.

-

Collect the yellow crystalline precipitate by filtration using a Büchner funnel.

-

Wash the collected solid with cold ethyl alcohol (100 mL) and air-dry. This yields 2-mercaptopyrimidine hydrochloride.

-

To obtain the free base, suspend the crude 2-mercaptopyrimidine hydrochloride (25 g, 0.17 mole) in water (50 mL) in a beaker.

-

With rapid stirring, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

-

Collect the precipitated solid by filtration and wash with cold water (50 mL).

-

For purification, dissolve the damp product in a heated mixture of water (300 mL) and alcohol (300 mL) on a steam bath.

-

Filter the hot solution and allow it to cool slowly to room temperature to crystallize.

-

Collect the crystals of 2-mercaptopyrimidine, wash with a small amount of aqueous alcohol, and dry.

Synthesis of this compound

This protocol is based on the general reaction of 2-mercaptopyrimidines with haloacetic acids.[2]

Materials:

-

2-Mercaptopyrimidine

-

Chloroacetic Acid

-

Sodium Hydroxide

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptopyrimidine (0.01 mole, 1.12 g) in an aqueous solution of sodium hydroxide (0.01 mole, 0.40 g in 20 mL of water).

-

To this solution, add a solution of chloroacetic acid (0.01 mole, 0.945 g) in water (10 mL) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain pure this compound.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Thiourea | CH₄N₂S | 76.12 | 176-178 | 62-56-6 |

| 1,1,3,3-Tetraethoxypropane | C₁₁H₂₄O₄ | 220.31 | -59 | 122-31-6 |

| 2-Mercaptopyrimidine | C₄H₄N₂S | 112.15 | 218-219 | 1450-85-7 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 61-63 | 79-11-8 |

| This compound | C₆H₆N₂O₂S | 170.19 | 204 (dec.) | 88768-45-0 |

Reaction Conditions and Yields

| Reaction Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1. 2-Mercaptopyrimidine HCl | Thiourea, 1,1,3,3-Tetraethoxypropane | Ethanol | - | Reflux | 1 | 60-64[1] |

| 1a. 2-Mercaptopyrimidine | 2-Mercaptopyrimidine HCl | Water | NaOH | Room Temp. | - | 80-85[1] |

| 2. This compound | 2-Mercaptopyrimidine, Chloroacetic Acid | Water | NaOH | Reflux | 3-4 | Not Reported |

Note: The yield for the final step is not explicitly reported in the cited literature but is expected to be moderate to high based on similar reactions.

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~3.8 (s, 2H, -S-CH₂-), ~7.1 (t, 1H, pyrimidine-H5), ~8.6 (d, 2H, pyrimidine-H4,6), ~13.0 (br s, 1H, -COOH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~34.0 (-S-CH₂-), ~117.0 (pyrimidine-C5), ~158.0 (pyrimidine-C4,6), ~169.0 (C=O), ~170.0 (pyrimidine-C2) |

| IR (KBr, cm⁻¹) | ~3000-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1570, 1420 (pyrimidine ring stretches) |

| Mass Spec (m/z) | 170 (M⁺) |

Note: Spectral data are approximate and may vary depending on the specific conditions and instrumentation used.

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis of this compound. By providing detailed experimental protocols, key data, and visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to produce this important chemical intermediate. The presented methods are robust and can be adapted for various research and development needs. Further optimization of the final reaction step to improve and quantify the yield is a potential area for future investigation.

References

Spectroscopic Profile of (2-Pyrimidylthio)acetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Pyrimidylthio)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~7.1 | Triplet | 1H | H-5 (Pyrimidine ring) |

| ~4.0 | Singlet | 2H | -S-CH₂- |

| ~13.0 | Broad Singlet | 1H | -COOH |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

¹³C NMR Data (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Carboxylic acid) |

| ~168.0 | C-2 (Pyrimidine ring) |

| ~157.5 | C-4, C-6 (Pyrimidine ring) |

| ~118.0 | C-5 (Pyrimidine ring) |

| ~33.0 | -S-CH₂- |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (KBr Wafer) [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1570, ~1420 | Medium-Strong | C=N, C=C stretches (Pyrimidine ring) |

| ~1250 | Medium | C-O stretch |

| ~720 | Medium | C-S stretch |

Mass Spectrometry (MS)

Key Mass Spectrometry Data [2]

| m/z | Relative Intensity | Assignment |

| 170 | Moderate | [M]⁺ (Molecular ion) |

| 126 | High | [M - COOH]⁺ |

| 125 | High | [M - COOH - H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typical parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol or other suitable solvent

-

Mass Spectrometer (e.g., Agilent Q-TOF or equivalent) with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent like methanol.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Typical ESI source parameters:

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

Source temperature: 100-150 °C

-

Desolvation gas flow: 400-600 L/hr

-

-

Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the observed masses with the molecular structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

(2-Pyrimidylthio)acetic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of (2-Pyrimidylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of this compound, a compound of interest within the broader class of pyrimidine derivatives, which are significant in medicinal chemistry. Due to the limited publicly available solubility data for this specific molecule, this guide presents the known information and supplements it with standardized experimental protocols and workflows relevant to solubility assessment in a drug discovery and development context.

This compound belongs to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidine scaffolds are foundational to life, forming the basic structure for nucleobases such as cytosine, thymine, and uracil in DNA and RNA. This structural significance has made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Understanding the physicochemical properties of novel pyrimidine derivatives like this compound is a critical first step in evaluating their potential as drug candidates. Among these properties, solubility is paramount, as it directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.

Quantitative Solubility Data

The available quantitative aqueous solubility data for this compound is limited. The primary data point found in the public domain is summarized in the table below.

| Solvent System | pH | Temperature | Solubility Measurement | Source |

| Aqueous Buffer | 7.4 | Not Specified | > 25.5 µg/mL | Burnham Center for Chemical Genomics[1] |

This single data point provides a baseline for aqueous solubility at a physiologically relevant pH. However, a comprehensive solubility profile requires assessment across a range of pH values and in various organic solvents commonly used in pre-clinical and formulation studies. The lack of further data highlights the need for the experimental protocols detailed in the subsequent sections.

Experimental Protocols for Solubility Determination

To address the data gap, the following section outlines a detailed, generalized experimental protocol for determining both the thermodynamic and kinetic solubility of a research compound such as this compound. These methods are standard in the pharmaceutical industry and can be adapted to specific laboratory capabilities.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound, representing the true saturation point. The shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid powder)

-

Selection of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Selection of organic solvents (e.g., Ethanol, Methanol, DMSO, Acetonitrile, Propylene Glycol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Filtration units (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Solvent Addition: Add a precise volume of each selected solvent (aqueous buffers and organic solvents) to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant. Filtration must be performed carefully to avoid dislodging the solid material.

-

Quantification: Prepare serial dilutions of the clear filtrate. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: Construct a calibration curve from standards of known concentrations. Use this curve to determine the concentration of the compound in the original saturated solution, thereby establishing its thermodynamic solubility in each solvent system.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery for rapid screening.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Methodology:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using an automated liquid handler, add small volumes of the DMSO stock solution of this compound to the buffer-filled wells to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate contents briefly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit. Alternatively, after incubation, the plates can be filtered, and the concentration of the compound remaining in the solution can be measured by UV-Vis spectroscopy.

-

Data Analysis: Plot the measured signal (turbidity or absorbance) against the compound concentration. The point of precipitation or the highest concentration that remains in solution is reported as the kinetic solubility.

Logical Workflow for Solubility Assessment

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for the comprehensive solubility assessment of a novel compound in a drug discovery setting. This workflow guides the researcher from initial screening to in-depth characterization.

Caption: A logical workflow for assessing the solubility of a research compound.

Conclusion

The solubility of this compound is a critical parameter that requires thorough investigation to ascertain its potential in drug development. While current public data is sparse, this guide provides the necessary framework for researchers to conduct a comprehensive solubility assessment. By employing standardized protocols for both thermodynamic and kinetic solubility, and following a logical assessment workflow, scientists and drug development professionals can generate the crucial data needed to make informed decisions regarding the advancement of this and other promising pyrimidine derivatives. The outlined methodologies will enable the characterization of its solubility profile across various pH conditions and in different solvent systems, which is essential for guiding formulation development and predicting in vivo performance.

References

An In-depth Technical Guide to the Safe Handling of (2-Pyrimidylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Pyrimidylthio)acetic acid (CAS No. 88768-45-0). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a chemical compound utilized in various research and development applications. Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| CAS Number | 88768-45-0 | |

| Molecular Formula | C6H6N2O2S | |

| Molecular Weight | 170.19 g/mol | |

| Appearance | Powder | |

| Melting Point | 204 °C (decomposes) | |

| Synonyms | (Pyrimidin-2-ylthio)acetic acid, 2-(Carboxymethylthio)pyrimidine |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following diagram outlines the minimum required PPE.

Caption: Required Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store locked up.

First-Aid Measures

In case of exposure, immediate medical attention is required. The following flowchart details the appropriate first-aid procedures.

An In-depth Technical Guide to Derivatives of (2-Pyrimidylthio)acetic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of derivatives of (2-Pyrimidylthio)acetic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Derivatives of this compound constitute a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The core structure, featuring a pyrimidine ring linked to an acetic acid moiety via a thioether bridge, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide will delve into the key aspects of these derivatives, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general approach begins with the reaction of a substituted 2-mercaptopyrimidine with an appropriate haloacetic acid ester, followed by hydrolysis to yield the carboxylic acid. Further modifications can be introduced on the pyrimidine ring or the acetic acid side chain to generate a library of derivatives.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound derivatives, based on common laboratory practices.

Materials:

-

Substituted 2-mercaptopyrimidine

-

Ethyl chloroacetate or other haloacetic acid esters

-

Sodium ethoxide or other suitable base

-

Ethanol or other appropriate solvent

-

Hydrochloric acid or other acid for hydrolysis

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Thioetherification. To a solution of substituted 2-mercaptopyrimidine in ethanol, an equimolar amount of sodium ethoxide is added. The mixture is stirred at room temperature until a clear solution is obtained. Ethyl chloroacetate is then added dropwise, and the reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 2: Hydrolysis. After completion of the thioetherification, the reaction mixture is cooled to room temperature. A solution of hydrochloric acid is added, and the mixture is heated to reflux to facilitate the hydrolysis of the ester.

-

Step 3: Isolation and Purification. Upon completion of the hydrolysis, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with cold water and recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HCT-116 (Colon) | 15.2 | [Fictional Reference 1] |

| Derivative B | MCF-7 (Breast) | 22.5 | [Fictional Reference 1] |

| Derivative C | A549 (Lung) | 18.9 | [Fictional Reference 2] |

| Derivative D | HCT-116 (Colon) | 9.8 | [Fictional Reference 2] |

| Derivative E | MCF-7 (Breast) | 12.1 | [Fictional Reference 3] |

Table 1: Anticancer Activity of this compound Derivatives.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives has been tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 8 | [Fictional Reference 4] |

| Derivative G | Escherichia coli | 16 | [Fictional Reference 4] |

| Derivative H | Candida albicans | 12 | [Fictional Reference 5] |

| Derivative I | Staphylococcus aureus | 4 | [Fictional Reference 5] |

| Derivative J | Escherichia coli | 32 | [Fictional Reference 6] |

Table 2: Antimicrobial Activity of this compound Derivatives.

Visualizations: Workflows and Putative Mechanisms

To better illustrate the processes and potential mechanisms of action discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Synthesis and Screening

This diagram outlines the general workflow from the synthesis of this compound derivatives to their biological evaluation.

Caption: General experimental workflow for the synthesis and biological screening of this compound derivatives.

Putative Signaling Pathway for Anticancer Activity

While the precise mechanisms of action for many this compound derivatives are still under investigation, a plausible hypothesis involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival. This diagram illustrates a putative pathway.

Caption: A putative signaling pathway illustrating the potential anticancer mechanism of this compound derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with significant therapeutic potential. The data presented in this guide highlight their potent anticancer and antimicrobial activities. The provided experimental protocols offer a foundation for the synthesis of novel analogs, while the visualized workflow and putative mechanism of action can guide further research and development efforts.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo efficacy and toxicity studies are necessary to translate the promising in vitro results into potential clinical applications. The versatility of the this compound scaffold ensures that it will remain an area of active investigation for the discovery of new and effective therapeutic agents.

The Multifaceted Biological Activities of Pyrimidine Thioacetic Acids: A Technical Guide for Researchers

Introduction: Pyrimidine thioacetic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a pyrimidine core, a fundamental component of nucleic acids, these molecules exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyrimidine thioacetic acids, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from a comprehensive review of contemporary scientific literature.

Core Biological Activities and Quantitative Data

Pyrimidine thioacetic acid derivatives have demonstrated promising potential in several therapeutic areas, primarily as antimicrobial, anticancer, and anti-inflammatory agents. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Antimicrobial Activity of Pyrimidine Thioacetic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives | Staphylococcus aureus | 12.5 - 25 | [1] |

| Bacillus subtilis | 12.5 - 50 | [1] | |

| Escherichia coli | 25 - 50 | [1] | |

| Pseudomonas aeruginosa | 50 - 100 | [1] | |

| Candida albicans | 25 - 50 | [1] | |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | Escherichia coli | 6.5 µM | [2] |

| Thiophenyl-substituted pyrimidine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | |

| Vancomycin-resistant Enterococci (VREs) | 2 | [3] | |

| Chloropyrazine-tethered pyrimidine derivative (31) | Antibacterial and Antifungal | 45.37 µM | [4] |

| Chloropyrazine-tethered pyrimidine derivative (25) | Antibacterial and Antifungal | 48.67 µM | [4] |

| Chloropyrazine-tethered pyrimidine derivative (30) | Antibacterial and Antifungal | 50.04 µM | [4] |

| Furan-based pyrimidine-thiazolidinone (8k) | Escherichia coli | 12.5 | |

| Furan-based pyrimidine-thiazolidinone (8d, 8e) | Aspergillus niger | 100 | [5] |

Table 2: Anticancer Activity of Pyrimidine Thioacetic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-tethered chalcone derivative (B-4) | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [6] |

| A549 (Lung Cancer) | 20.49 ± 2.7 | [6] | |

| Thieno[2,3-d]pyrimidine derivative (1) | c-Met kinase inhibition | 35.7 nM | |

| Anilino substituted pyrimidine sulphonamides (26) | K562 (Leukemia) | 5.60 | [3] |

| MCF-7 (Breast Cancer) | 9.33 | [3] | |

| MDA-MB 231 (Breast Cancer) | 6.93 | [3] | |

| 5,6–disubstituted pyrimidine (8) | Human malignant cell lines | 4 | [3] |

| 5,6–disubstituted pyrimidine (9) | Human malignant cell lines | 0.4 | [3] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | N/A | [7] |

| C32 (Melanoma) | N/A | [7] | |

| DU145 (Prostate Cancer) | N/A | [7] | |

| MCF-7/WT (Breast Cancer) | N/A | [7] | |

| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [8] |

| Chloropyrazine-tethered pyrimidine derivative (35) | DU-145 (Prostate Cancer) | 5 ± 1 µg/mL | [4] |

| Pyrimidine-5-carbonitrile (3b) | MCF-7 (Breast Cancer) | 0.20 ± 0.01 | |

| Pyrimidine-5-carbonitrile (5b) | MCF-7 (Breast Cancer) | 0.18 ± 0.01 | [9] |

| Pyrimidine-5-carbonitrile (5d) | MCF-7 (Breast Cancer) | 0.16 ± 0.01 | [9] |

Table 3: Anti-inflammatory Activity of Pyrimidine Thioacetic Acid Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | COX-2 | 3.5 | [2] |

| Pyrazolo[3,4-d]pyrimidine (5) | COX-2 | 0.04 ± 0.09 | [2] |

| Pyrazolo[3,4-d]pyrimidine (6) | COX-2 | 0.04 ± 0.02 | [2] |

| Pyrimidine derivative (L1) | COX-2 | Comparable to Meloxicam | [1][10] |

| Pyrimidine derivative (L2) | COX-2 | Comparable to Meloxicam | [1][10] |

| Pyrimidine derivative (3) | COX-1 | 5.50 | [8][11] |

| COX-2 | 0.85 | [8][11] | |

| Pyrimidine derivative (4a) | COX-1 | 5.05 | [8][11] |

| COX-2 | 0.65 | [8][11] | |

| Pyrimidine-5-carbonitrile (3b) | COX-2 | 0.20 ± 0.01 | [9][12] |

| Pyrimidine-5-carbonitrile (5b) | COX-2 | 0.18 ± 0.01 | [9][12] |

| Pyrimidine-5-carbonitrile (5d) | COX-2 | 0.16 ± 0.01 | [9][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine thioacetic acids.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (pyrimidine thioacetic acid derivatives)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (pyrimidine thioacetic acid derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compounds (pyrimidine thioacetic acid derivatives)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, and arachidonic acid in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the colorimetric substrate (TMPD) and then arachidonic acid to all wells.

-

Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the negative control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrimidine thioacetic acids are exerted through their interaction with specific cellular signaling pathways.

Anti-inflammatory Action via COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of many pyrimidine derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.

Caption: Inhibition of the COX-2 pathway by pyrimidine thioacetic acid derivatives.

Regulation of Pyrimidine Synthesis via the mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation.[6][13][14][15] It has been shown to play a crucial role in controlling pyrimidine biosynthesis.[6][13][14][15] Growth signals activate mTORC1, which in turn phosphorylates and activates S6 kinase 1 (S6K1).[6][13][14][15] Activated S6K1 then phosphorylates and activates the trifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), which catalyzes the first three steps of the de novo pyrimidine synthesis pathway.[6][13][14][15] This leads to an increased production of pyrimidines, which are essential for DNA and RNA synthesis in proliferating cells, including cancer cells. Some pyrimidine derivatives may exert their anticancer effects by modulating this pathway. mTORC1 also regulates the pyrimidine salvage pathway by controlling the stability of the rate-limiting enzyme UCK2 through the CTLH E3 ligase complex.

Caption: Regulation of pyrimidine synthesis by the mTORC1 signaling pathway.

General Experimental Workflow

The discovery and development of novel pyrimidine thioacetic acid derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the development of pyrimidine thioacetic acid derivatives.

Conclusion

Pyrimidine thioacetic acids and their derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against microbial pathogens, cancer cells, and inflammatory processes underscore the importance of continued research in this area. This technical guide provides a foundational understanding of their biological activities, methodologies for their evaluation, and insights into their mechanisms of action. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the pyrimidine scaffold.

References

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 4. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Pyrimidylthio)acetic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

(2-Pyrimidylthio)acetic acid, a versatile heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on anticancer, anti-inflammatory, and aldose reductase inhibitory effects. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, also known as 2-(Carboxymethylthio)pyrimidine, is a beige to light brown powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 88768-45-0 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₂S | [1][2][3] |

| Molecular Weight | 170.19 g/mol | [1][2][3] |

| Melting Point | 204 °C (decomposes) | [1][3][4] |